2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a thiophene moiety, making it a versatile candidate for various chemical reactions and applications.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its unique structure and reactivity.
Biochemistry: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific functionalities.
Mechanism of Action
Target of Action
The primary targets of this compound are biomolecules containing azide groups . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.
Mode of Action
The compound interacts with its targets through a copper-catalyzed Click Chemistry reaction . Specifically, the propargyl group in the compound reacts with the azide group in the target biomolecules . This reaction results in the formation of a stable triazole ring, leading to the modification of the target biomolecules .
Pharmacokinetics
The compound’s hydrophilic peg spacer may increase its solubility in aqueous media , potentially enhancing its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of copper ions is necessary for the Click Chemistry reaction to occur . Additionally, the pH and temperature of the environment could potentially affect the reaction rate and the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 7-methoxy-2-oxo-2H-chromene-3-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-methyl-3-(pyridin-2-yldisulfanyl)butanoate
Uniqueness
Compared to similar compounds, 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide stands out due to its unique combination of a pyrrolidinone ring and a thiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-8-4-5-20-13(8)9(16)6-14-10(17)7-15-11(18)2-3-12(15)19/h4-5,9,16H,2-3,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZILYCUASMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CN2C(=O)CCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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